molecular formula C17H14ClNO B2416245 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile CAS No. 101602-33-9

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Cat. No. B2416245
CAS RN: 101602-33-9
M. Wt: 283.76
InChI Key: JXJFZDHYJLLHFM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile (4-CPMOB) is an organosulfur compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a melting point of approximately 200°C and a boiling point of approximately 400°C. It is also soluble in various organic solvents, such as ethanol and methanol. 4-CPMOB has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Heterocycles

4-Phenyl-3-oxobutanenitrile, a derivative of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile, is used in synthesizing polyfunctionally substituted heterocycles. This synthesis involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, producing versatile starting materials for various heterocycles (Khalik, 1997).

Exploration of Optoelectronic Properties

Research on hydroquinoline derivatives, including compounds structurally similar to 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile, reveals insights into their structural, electronic, optical, and charge transport properties. These studies are significant for developing efficient multifunctional materials (Irfan et al., 2020).

Structural and Spectroscopic Analysis

DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations provide detailed insights into the molecular structure, spectroscopic characterization, and NLO (Non-Linear Optical) properties of derivatives including 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Such studies are crucial for understanding the biological potentials and applications of these compounds (Wazzan et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-2-4-13(5-3-12)15(11-19)10-17(20)14-6-8-16(18)9-7-14/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFZDHYJLLHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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